molecular formula C66H90O24P6 B574108 HEXAKIS(DIETHOXYPHOSPHORYL)CALIX[6!ARENE, 97 CAS No. 188241-51-2

HEXAKIS(DIETHOXYPHOSPHORYL)CALIX[6!ARENE, 97

Cat. No.: B574108
CAS No.: 188241-51-2
M. Wt: 1453.265
InChI Key: YPQIUSUOMGFZPE-UHFFFAOYSA-N
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Description

HEXAKIS(DIETHOXYPHOSPHORYL)CALIX[6!ARENE, 97 is a chemical compound with the CAS Number 188241-51-2 . It has a formula weight of 1453.27 . This compound appears as a very slightly yellow solid .


Synthesis Analysis

The synthesis of this compound involves the Arbuzov reaction of hexakis (chloromethyl)calix 6arene hexamethyl ether with isopropyl esters of trivalent phosphorus acids, followed by appropriate chemical transformations .


Molecular Structure Analysis

This compound has a hexapodand structure with six phosphoryl groups at the lower rim of the macrocycle . Phosphoryl groups exhibiting outstanding cationo- and protonoaffinity are widely used for the optimization of chemical, physico-chemical, and binding properties of macrocyclic “host” molecules .


Physical and Chemical Properties Analysis

This compound is a very slightly yellow solid . It has a formula weight of 1453.27 . The CAS Number for this compound is 188241-51-2 .

Safety and Hazards

HEXAKIS(DIETHOXYPHOSPHORYL)CALIX[6!ARENE, 97 may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . In case of contact, it’s recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . For skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .

Properties

IUPAC Name

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H90O24P6/c1-13-73-91(67,74-14-2)85-61-49-31-25-32-50(61)44-52-34-27-36-54(63(52)87-93(69,77-17-5)78-18-6)46-56-38-29-40-58(65(56)89-95(71,81-21-9)82-22-10)48-60-42-30-41-59(66(60)90-96(72,83-23-11)84-24-12)47-57-39-28-37-55(64(57)88-94(70,79-19-7)80-20-8)45-53-35-26-33-51(43-49)62(53)86-92(68,75-15-3)76-16-4/h25-42H,13-24,43-48H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQIUSUOMGFZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OP(=O)(OCC)OCC)CC7=CC=CC(=C7OP(=O)(OCC)OCC)CC1=CC=C2)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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